2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one is a chemical compound used in scientific research. It possesses diverse applications, aiding in the study of medicinal chemistry, drug discovery, and neuropharmacology.
Preparation Methods
The synthesis of 2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one involves several steps. One common method includes the substitution reaction where a piperazine derivative is reacted with a fluoroethyl compound under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Drug Discovery: The compound aids in identifying and optimizing potential drug candidates.
Neuropharmacology: It is utilized in studying the effects of drugs on the nervous system.
Mechanism of Action
Comparison with Similar Compounds
2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits serotonin reuptake inhibition activity.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: These compounds have shown significant anti-HIV activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
2-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FN3O/c1-8(11)9(14)13-6-4-12(3-2-10)5-7-13/h8H,2-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVDRQSOFMAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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